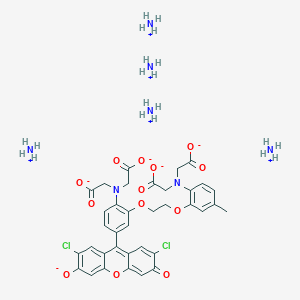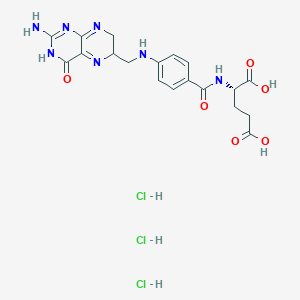
5-(dihydrogenphosphate),D-ribose,sodiumsalt
Übersicht
Beschreibung
D-Ribulose-5-phosphate (sodium salt) is a chemical compound that serves as an intermediate in the pentose phosphate pathway. This pathway is crucial for cellular metabolism, particularly in the production of nucleotides and amino acids. The compound is also involved in the Calvin cycle, which is essential for photosynthesis in plants .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: D-Ribulose-5-phosphat (Natriumsalz) kann aus 6-Phosphogluconat durch die Wirkung eines Dehydrogenase-Enzyms oder aus Xylulose-5-phosphat über Ribulosephosphat-3-Epimerase synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Puffer und kontrollierter Temperaturen, um die Stabilität und Reinheit der Verbindung zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von D-Ribulose-5-phosphat (Natriumsalz) erfolgt häufig unter Verwendung enzymatischer Prozesse aufgrund ihrer Spezifität und Effizienz. Der Einsatz von Bioreaktoren und immobilisierten Enzymen kann die Ausbeute erhöhen und die Produktionskosten senken. Die Verbindung wird üblicherweise durch Kristallisation oder chromatographische Verfahren isoliert und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: D-Ribulose-5-phosphat (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in Ribulose-1,5-bisphosphat.
Reduktion: Bildung von Ribose-5-phosphat.
Isomerisierung: Interkonversion mit Xylulose-5-phosphat.
Häufige Reagenzien und Bedingungen:
Oxidation: Erfordert Oxidationsmittel wie NADP+.
Reduktion: Beinhaltet Reduktionsmittel wie NADPH.
Isomerisierung: Katalysiert durch spezifische Isomerase-Enzyme unter physiologischen Bedingungen.
Hauptprodukte:
Ribulose-1,5-bisphosphat: Ein wichtiges Zwischenprodukt im Calvin-Zyklus.
Ribose-5-phosphat: Ein wichtiger Vorläufer für die Nukleotidsynthese.
Wissenschaftliche Forschungsanwendungen
D-Ribulose-5-phosphat (Natriumsalz) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Substrat zur Untersuchung der Enzymkinetik und Reaktionsmechanismen verwendet.
Biologie: Spielt eine Rolle in Stoffwechselstudien und der Untersuchung zellulärer Pfade.
Medizin: Für sein Potenzial im Bereich der Stoffwechseltechnik und therapeutischen Interventionen erforscht.
Industrie: Wird bei der Herstellung von Biochemikalien verwendet und dient als Standard in analytischen Verfahren
5. Wirkmechanismus
D-Ribulose-5-phosphat (Natriumsalz) entfaltet seine Wirkungen in erster Linie durch seine Rolle im Pentosephosphatweg und im Calvin-Zyklus. Es dient als Substrat für verschiedene Enzyme und erleichtert die Produktion von NADPH und Ribose-5-phosphat. Diese Moleküle sind für das zelluläre Redoxgleichgewicht bzw. die Nukleotidsynthese unerlässlich . Die Beteiligung der Verbindung an diesen Wegen unterstreicht ihre Bedeutung für die Aufrechterhaltung der zellulären Homöostase und die Unterstützung metabolischer Funktionen .
Ähnliche Verbindungen:
Xylulose-5-phosphat: Ein weiteres Zwischenprodukt im Pentosephosphatweg.
Ribose-5-phosphat: Ein Produkt des Pentosephosphatwegs und ein Vorläufer für die Nukleotidsynthese.
Ribulose-1,5-bisphosphat: Ein wichtiges Zwischenprodukt im Calvin-Zyklus.
Einzigartigkeit: D-Ribulose-5-phosphat (Natriumsalz) ist aufgrund seiner doppelten Rolle sowohl im Pentosephosphatweg als auch im Calvin-Zyklus einzigartig. Diese Dualität ermöglicht es der Verbindung, sowohl zum Zellstoffwechsel als auch zur Photosynthese beizutragen, was sie zu einer vielseitigen und essentiellen Verbindung in verschiedenen biologischen Prozessen macht .
Wirkmechanismus
D-Ribulose-5-phosphate (sodium salt) exerts its effects primarily through its role in the pentose phosphate pathway and the Calvin cycle. It acts as a substrate for various enzymes, facilitating the production of NADPH and ribose-5-phosphate. These molecules are essential for cellular redox balance and nucleotide synthesis, respectively . The compound’s involvement in these pathways highlights its importance in maintaining cellular homeostasis and supporting metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Xylulose-5-phosphate: Another intermediate in the pentose phosphate pathway.
Ribose-5-phosphate: A product of the pentose phosphate pathway and a precursor for nucleotide synthesis.
Ribulose-1,5-bisphosphate: A key intermediate in the Calvin cycle.
Uniqueness: D-Ribulose-5-phosphate (sodium salt) is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle. This dual functionality allows it to contribute to both cellular metabolism and photosynthesis, making it a versatile and essential compound in various biological processes .
Eigenschaften
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYFEKZUCTIDT-VEGRVEBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18265-46-8 | |
| Record name | D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18265-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)



![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)




